The synthesis of 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The molecular structure of 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol can be described as follows:
The structural formula can be represented using SMILES notation as CC(C)(O)C@HCN(CC1=CC=CC=C1)CC1=CC=CC=C1 .
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 301.41 g/mol |
| Chirality | (R) configuration |
4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol can participate in various chemical reactions:
| Reaction Type | Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, CrO | Acidic or neutral medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Sodium methoxide | Base-catalyzed conditions |
The mechanism of action for 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol involves its interaction with specific molecular targets within biological systems:
The physical properties of 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol include:
The chemical properties include:
4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol has diverse applications across several fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2